Product packaging for (4-Bromophenyl)methyl 2-hydroxybenzoate(Cat. No.:CAS No. 730247-51-5)

(4-Bromophenyl)methyl 2-hydroxybenzoate

Cat. No.: B2790351
CAS No.: 730247-51-5
M. Wt: 307.143
InChI Key: CFRXPMSUVFUNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS 730247-51-5) is a synthetic ester derivative of salicylic acid with a molecular formula of C 14 H 11 BrO 3 and a molecular weight of 307.14 g/mol . The compound is supplied for research applications and is not for human or veterinary use. This benzoate ester is a structurally interesting compound for medicinal chemistry research. Its structure combines a 2-hydroxybenzoate (salicylate) moiety, a well-known pharmacophore in anti-inflammatory agents, with a 4-bromobenzyl group . The bromine atom presents a potential site for further chemical modifications via metal-catalyzed cross-coupling reactions, making the molecule a versatile building block or intermediate in the synthesis of more complex target compounds for biological evaluation . Researchers can leverage this structure in the design and development of novel molecules for various pharmacological studies. The product is characterized by its specific SMILES notation: O=C(OCC1=CC=C(Br)C=C1)C2=CC=CC=C2O . For research purposes, the compound is available in multiple quantities to suit different laboratory-scale needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO3 B2790351 (4-Bromophenyl)methyl 2-hydroxybenzoate CAS No. 730247-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXPMSUVFUNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Bromophenyl Methyl 2 Hydroxybenzoate

Established Synthetic Pathways for (4-Bromophenyl)methyl 2-hydroxybenzoate

Traditional synthesis of this compound primarily relies on direct esterification methods, which are well-documented for analogous compounds like benzyl (B1604629) salicylate (B1505791).

Direct Esterification Reactions Utilizing 2-Hydroxybenzoic Acid and 4-Bromobenzyl Alcohol Precursors

The most fundamental route to this compound is the direct condensation reaction, a type of esterification, between 2-hydroxybenzoic acid and 4-bromobenzyl alcohol. In this reaction, the hydroxyl group of the alcohol nucleophilically attacks the carbonyl carbon of the carboxylic acid. This process forms a tetrahedral intermediate which then eliminates a water molecule to yield the final ester product. ma.edu

This reaction is an equilibrium process. To drive the reaction toward the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water as it is formed. ma.educhemicalbull.com The synthesis of the closely related benzyl salicylate is often achieved through this esterification of salicylic (B10762653) acid with benzyl alcohol. chemicalbull.comnih.gov

Catalytic Systems and Reagents Employed in the Esterification Process

To achieve practical reaction rates, the esterification process almost always requires a catalyst. The catalyst functions by protonating the carbonyl oxygen of the 2-hydroxybenzoic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the 4-bromobenzyl alcohol. ma.edu

A variety of catalytic systems can be employed, ranging from simple homogeneous catalysts to more complex heterogeneous ones.

Homogeneous Catalysts : Concentrated strong mineral acids, such as sulfuric acid, are commonly used as catalysts in what is known as Fischer-Speier esterification. ma.educhemicalbull.com

Heterogeneous Catalysts : To simplify product purification and catalyst recovery, solid acid catalysts are increasingly utilized. These include supported catalysts and solid materials with inherent acidity. For the analogous synthesis of benzyl salicylate, supported catalysts containing components like cesium oxide, tin dioxide, and molybdenum trioxide have been developed. google.com Another approach involves using zirconia-based solid acids, which have shown effectiveness in the transesterification to produce benzyl salicylate. core.ac.uk Phase-transfer catalysts, such as tetraalkylammonium salts, have also been investigated to facilitate the reaction between a salt of salicylic acid and a benzyl halide. researchgate.net

Table 1: Common Catalytic Systems for Salicylate Ester Synthesis
Catalyst TypeSpecific Example(s)PhaseKey Advantages
Mineral AcidSulfuric Acid (H₂SO₄)HomogeneousLow cost, high activity
Supported Metal OxidesCs₂O, SnO₂, MoO₃ on a carrierHeterogeneousRecyclable, simple process
Solid AcidSulfated Zirconia (Al(III)/ZrO₂)HeterogeneousEnvironmentally friendly, effective in vapor-phase reactions
Phase-Transfer CatalystTetra-n-butylammonium bromide (TBAB)Biphasic (S-L)Facilitates reaction between different phases

Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity

Maximizing the yield of this compound requires careful control over several reaction parameters. Key variables include temperature, reaction time, and the molar ratio of reactants and catalyst.

For the synthesis of the related benzyl salicylate, reaction temperatures typically range from 90°C to 200°C, with reaction times spanning from a few hours to over 40 hours, depending on the specific catalytic system and scale. google.comgoogle.com For instance, using a supported catalyst, a reaction at 140°C might run for 15 hours, while at 120°C, it might take 24 hours. google.com The purification process, which often involves distillation or recrystallization, is crucial for obtaining a high-purity product. chemicalbull.com The removal of water, often accomplished using a Dean-Stark apparatus with a water-carrying agent like xylene, is a critical step for driving the equilibrium towards the product and achieving high conversion rates. google.com

Table 2: Illustrative Reaction Parameters for Benzyl Salicylate Synthesis
ParameterCondition RangeEffect on Reaction
Temperature90°C - 200°CHigher temperatures generally increase reaction rate but can lead to side products.
Reaction Time10 - 40 hoursLonger times increase conversion but must be balanced with process efficiency.
Catalyst Loading0.1 wt% - 5 wt%Higher loading increases rate but adds cost and can complicate purification.
Reactant RatioExcess of alcohol often usedShifts equilibrium to favor ester formation (Le Chatelier's Principle).
Water RemovalAzeotropic distillation (e.g., with xylene)Essential for driving the reaction to completion and achieving high yields.

Novel Synthetic Approaches and Principles of Green Chemistry in this compound Production

In line with the principles of green chemistry, modern synthetic efforts are directed towards reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-Free Syntheses and Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in green chemistry. This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and purity compared to conventional heating methods. While specific data for this compound is not prevalent, the application of microwave irradiation to the synthesis of other salicylic acid esters demonstrates its potential.

Biocatalytic Routes for the Production of this compound and its Analogues

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. Lipases are a class of enzymes that are particularly effective for esterification reactions. researchgate.net They operate under mild conditions (lower temperature and pressure), exhibit high selectivity (regio- and stereoselectivity), and are biodegradable, making them an environmentally benign choice. mdpi.comnih.gov

The mechanism for lipase-catalyzed esterification is known as the Ping-Pong Bi-Bi mechanism, which involves the formation of a stable acyl-enzyme intermediate. researchgate.net These reactions are often performed in non-aqueous solvents or solvent-free systems to shift the equilibrium from hydrolysis (the natural function of lipases) to ester synthesis. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (often immobilized and sold as Novozym 435) are widely used and have shown high conversion yields (over 97%) in the synthesis of related fragrance esters like benzyl acetate (B1210297). mdpi.com The application of this technology to produce this compound would involve the enzymatic reaction between 2-hydroxybenzoic acid and 4-bromobenzyl alcohol, likely using an immobilized lipase in a suitable organic solvent or a solvent-free system. This biocatalytic approach holds promise for a more sustainable manufacturing process. nih.gov

Derivatization Strategies and Functionalization of this compound

This compound possesses three primary sites amenable to chemical modification: the phenolic hydroxyl group of the salicylate moiety, the bromine atom on the phenyl ring, and the ester linkage. These functionalities allow for a diverse range of synthetic transformations, enabling the creation of a wide array of derivatives with potentially unique properties. The strategic manipulation of these sites is crucial for tailoring the molecule for specific applications, from novel organic materials to precursors for more complex chemical entities.

Chemical Modifications at the Hydroxyl Group of the Salicylate Moiety

The phenolic hydroxyl group of the salicylate portion of this compound is a key site for derivatization. Its nucleophilic character allows for reactions such as alkylation and acylation, leading to the formation of ethers and esters, respectively. These modifications can significantly alter the molecule's physical and chemical properties, including its solubility, electronic characteristics, and potential for further reactions.

Alkylation and Acylation Reactions:

Standard Williamson ether synthesis conditions can be employed for the alkylation of the hydroxyl group. This typically involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Acylation of the hydroxyl group can be readily achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions are generally high-yielding and provide a straightforward method for introducing a wide range of ester functionalities.

While specific literature detailing the alkylation and acylation of this compound is not extensively available, the reactivity of the phenolic hydroxyl group is well-established. The following table provides representative, hypothetical examples of such transformations based on known reactions of similar phenolic compounds.

EntryReagentReaction TypeProduct
1Methyl iodide (CH₃I), Sodium hydride (NaH)Alkylation(4-Bromophenyl)methyl 2-methoxybenzoate
2Acetyl chloride (CH₃COCl), PyridineAcylation(4-Bromophenyl)methyl 2-(acetyloxy)benzoate
3Benzyl bromide (C₆H₅CH₂Br), Potassium carbonate (K₂CO₃)Alkylation(4-Bromophenyl)methyl 2-(benzyloxy)benzoate

Reactions Involving the Bromine Atom: Cross-Coupling and Nucleophilic Substitution Chemistry

The bromine atom attached to the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of this position.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly valued for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful method for the synthesis of complex olefinic structures.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a key method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. It is a widely used method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org

The following table outlines the general conditions for these cross-coupling reactions and the expected products when applied to this compound.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃(4-Phenylphenyl)methyl 2-hydroxybenzoate
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N(4-Styrylphenyl)methyl 2-hydroxybenzoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N(4-(Phenylethynyl)phenyl)methyl 2-hydroxybenzoate
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOt-Bu(4-Anilinophenyl)methyl 2-hydroxybenzoate

This table illustrates the potential application of common cross-coupling reactions to the target molecule. Specific experimental validation for these reactions on this compound is not extensively documented in the available literature.

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the absence of such activating groups, harsh reaction conditions are often necessary, which may not be compatible with the ester functionality of the molecule.

Synthesis of Polymeric Structures Incorporating this compound as a Monomer or Additive

The bifunctional nature of this compound, with its reactive hydroxyl group and bromine atom, presents the potential for its use as a monomer in the synthesis of various polymeric structures.

Potential in Liquid Crystal Polymers:

Derivatives of hydroxybenzoic acid are well-known building blocks for liquid crystal polymers (LCPs). For instance, the commercially important LCP, Vectra, is synthesized from 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. The rigid, rod-like structure of the this compound core suggests its potential as a monomer in the synthesis of novel LCPs. Through polycondensation reactions, either by derivatizing the hydroxyl group to an acetate for acidolysis or by utilizing the bromine atom in cross-coupling polymerization reactions, it is conceivable to incorporate this moiety into a polymer backbone.

The specific properties of the resulting polymer would be influenced by the nature of the co-monomers and the type of polymerization reaction employed. For example, incorporation into a polyester (B1180765) backbone could be achieved through the reaction of the hydroxyl group with a dicarboxylic acid derivative. Alternatively, polymerization via the bromine atom using techniques like Suzuki polycondensation could lead to the formation of conjugated polymers with interesting optoelectronic properties.

While the direct polymerization of this compound is not explicitly detailed in the available literature, its structural similarity to known LCP monomers makes it a promising candidate for the development of new materials. Further research in this area would be necessary to explore its polymerization behavior and the properties of the resulting polymers.

Advanced Spectroscopic and Crystallographic Investigations of 4 Bromophenyl Methyl 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals for (4-Bromophenyl)methyl 2-hydroxybenzoate can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the presence of 11 protons. The aromatic region would show two separate spin systems. The 1,4-disubstituted (para) bromophenyl ring typically presents as two symmetrical doublets, a characteristic AA'BB' system, in the range of δ 7.3-7.6 ppm. The more complex pattern of the 1,2-disubstituted salicylate (B1505791) ring is expected to appear between δ 6.8 and 8.0 ppm. A key singlet, integrating to two protons, would be observed for the benzylic methylene (B1212753) (-CH₂-) protons, likely around δ 5.3 ppm. A downfield singlet, often broad, corresponding to the phenolic hydroxyl (-OH) proton, is anticipated above δ 10.5 ppm due to intramolecular hydrogen bonding with the ester carbonyl. docbrown.infodocbrown.info

The ¹³C NMR spectrum would reveal 14 distinct carbon signals, as all carbons are in unique chemical environments. The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around δ 170 ppm. docbrown.info The benzylic methylene carbon (-CH₂) signal is expected in the aliphatic region, typically around δ 65-70 ppm. The aromatic region (δ 115-162 ppm) would contain twelve signals. The carbon bearing the hydroxyl group (C-OH) in the salicylate ring is expected at approximately δ 161 ppm, while the carbon attached to the bromine atom (C-Br) would appear around δ 122 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenolic OH > 10.5 Singlet 1H
Salicylate Ring (H6) ~7.9 Doublet of Doublets 1H
Bromophenyl Ring (H2', H6') ~7.5 Doublet 2H
Salicylate Ring (H4) ~7.4 Triplet 1H
Bromophenyl Ring (H3', H5') ~7.3 Doublet 2H
Salicylate Ring (H3) ~6.9 Doublet 1H
Salicylate Ring (H5) ~6.8 Triplet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~170
Salicylate Ring (C2-OH) ~161
Bromophenyl Ring (C1') ~136
Bromophenyl Ring (C4'-Br) ~122
Salicylate/Bromophenyl Rings 115 - 136

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

To confirm the assignments made from one-dimensional NMR and to establish the molecule's connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the correlations between adjacent aromatic protons within the salicylate ring (H3-H4-H5-H6) and within the bromophenyl ring (H2'/H6' with H3'/H5'), confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton shifts from Table 1 to the carbon shifts in Table 2.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

The FT-IR spectrum of this compound provides clear evidence of its key functional groups. A prominent, broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the O-H stretching vibration of the intramolecularly hydrogen-bonded phenolic group. docbrown.infofarmaceut.org The presence of the ester is confirmed by a strong, sharp C=O stretching band, anticipated around 1680-1700 cm⁻¹. Other significant absorptions include C-O stretching vibrations for the ester and phenol (B47542) functionalities between 1200 and 1300 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenolic, H-bonded) 3100 - 3300 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch (Ester) 1680 - 1700 Strong, Sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong
C-O Stretch (Ester/Phenol) 1200 - 1300 Strong

Raman Spectroscopy for Complementary Vibrational Characterization

Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations. The symmetric breathing modes of both the phenyl and bromophenyl rings would also be prominent. This technique is particularly useful for analyzing the skeletal framework of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₁₄H₁₁BrO₃, with a monoisotopic mass of approximately 305.989 Da. uni.lu

The mass spectrum would exhibit a characteristic molecular ion peak [M]⁺•. Due to the presence of bromine, this peak would appear as a doublet with a nearly 1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br (m/z ≈ 306 and 308).

The fragmentation pattern provides significant structural clues. The base peak is often the 4-bromobenzyl cation or its tropylium (B1234903) ion equivalent ([C₇H₆Br]⁺) at m/z 169/171, resulting from the cleavage of the ester bond. Another major fragmentation pathway involves the loss of the 4-bromobenzyl radical to produce the 2-hydroxybenzoyl cation ([C₇H₅O₂]⁺) at m/z 121. Further fragmentation of this ion can lead to a peak at m/z 93 through the loss of carbon monoxide (CO). docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Formula
306 / 308 Molecular Ion [M]⁺• [C₁₄H₁₁BrO₃]⁺•
169 / 171 4-Bromobenzyl Cation (Base Peak) [C₇H₆Br]⁺
121 2-Hydroxybenzoyl Cation [C₇H₅O₂]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of thermally labile and high-molecular-weight compounds. For this compound, ESI-MS allows for the determination of its molecular weight and provides insights into its structure through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS) further refines this analysis by providing highly accurate mass measurements, which are instrumental in confirming the elemental composition of the molecule and its fragments.

Predicted ESI-MS Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 306.99645
[M+Na]⁺ 328.97839
[M-H]⁻ 304.98189
[M+NH₄]⁺ 324.02299
[M+K]⁺ 344.95233

In a practical HRMS analysis of a related compound, 2-bromophenyl salicylate, the sodium adduct [M+Na]⁺ was observed with a calculated m/z of 314.9633 and an experimental finding of 314.9622, demonstrating the high accuracy of this technique in confirming molecular formulas. mdpi.com Such precision is critical for distinguishing between compounds with similar nominal masses.

Analysis of Fragmentation Pathways and Isotopic Signatures

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, involve the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For this compound, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar salicylate esters, such as methyl salicylate and benzyl (B1604629) salicylate. docbrown.infonih.gov The primary fragmentation would likely involve the cleavage of the ester bond. This can lead to two main fragmentation pathways:

Formation of the 4-bromobenzyl cation: Cleavage of the O-CH₂ bond would result in the formation of the 4-bromobenzyl cation ([C₇H₆Br]⁺). This fragment would be expected at an m/z of 169/171, reflecting the isotopic distribution of bromine.

Formation of the salicylate ion or its fragments: The other part of the molecule, the salicylate moiety, could be observed as the salicylate anion ([C₇H₅O₃]⁻) at m/z 137 in negative ion mode. In positive ion mode, fragments derived from the salicylic (B10762653) acid portion are also expected. For instance, methyl salicylate is known to lose a methanol (B129727) molecule to form a fragment at m/z 120. docbrown.info A similar loss of 4-bromobenzyl alcohol could be envisioned, though the charge would likely remain on the brominated fragment due to its stability.

A key feature in the mass spectrum of this compound would be its distinct isotopic signature due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for any bromine-containing ion, where the two peaks are of roughly equal intensity and separated by two mass units. This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule and its fragments.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

Exploration of Biological Activities and Mechanistic Insights of 4 Bromophenyl Methyl 2 Hydroxybenzoate in Vitro Focus

In Vitro Antioxidant and Free Radical Scavenging Properties

Correlation of Molecular Structure with In Vitro Antioxidant Potential

Structure-activity relationship (SAR) studies on salicylates and other phenolic compounds have established several key principles:

Phenolic Hydroxyl Group: The presence of the hydroxyl group ortho to the carboxylate function is fundamental. Its ability to donate a hydrogen atom is a primary mechanism for radical scavenging. researchgate.net

Substituent Effects: The nature of substituents on the aromatic ring significantly modulates antioxidant activity. Electron-donating groups (EDGs) generally enhance antioxidant capacity by increasing the electron density of the benzene (B151609) ring, which facilitates hydrogen atom transfer. daneshyari.com Conversely, electron-withdrawing groups (EWGs) tend to reduce antioxidant potential. daneshyari.com

Positional Isomerism: The position of substituents also plays a critical role, with ortho and para positions often being more active due to their ability to stabilize the resulting phenoxy radical through resonance. researchgate.net

In Vitro Enzyme Inhibition Studies

Investigation of Cyclooxygenase (COX-1 and COX-2) Inhibition through Biochemical Assays

The primary pharmacological action historically associated with salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. nih.govacs.org However, salicylic (B10762653) acid itself is a notably poor inhibitor of COX-1 and COX-2 activity in cell-free in vitro assays when compared to its acetylated counterpart, aspirin (B1665792). researchgate.netnih.gov Some of its anti-inflammatory effects in cellular systems are attributed to the suppression of COX-2 gene transcription rather than direct enzymatic inhibition. nih.gov

Nevertheless, the salicylate (B1505791) scaffold serves as a template for designing potent COX inhibitors. The inhibitory mechanism often involves the carboxylate group of the salicylate interacting with a key arginine residue (Arg-120) in the active site of the COX enzyme. acs.org Structural modifications to the salicylate core can lead to compounds with high potency and selectivity for either COX-1 or COX-2. nih.govjst.go.jp

For (4-Bromophenyl)methyl 2-hydroxybenzoate, the esterification of the carboxylic acid group means it cannot directly participate in the crucial interaction with Arg-120 in the same manner as salicylic acid. However, it is possible that the compound acts as a prodrug, being hydrolyzed in vitro by esterases present in assay preparations to release salicylic acid and 4-bromobenzyl alcohol. Alternatively, the entire molecule, with its bulky 4-bromobenzyl group, could interact with the enzyme's active site or allosteric sites in a different manner. The presence of a bulky substituent can influence selectivity; many selective COX-2 inhibitors possess moieties that fit into a specific side pocket present in the COX-2 active site but not in COX-1. nih.gov

Compound/DrugTarget EnzymeIC50 (µM)Selectivity Index (SI)
CelecoxibCOX-1>100>303
CelecoxibCOX-20.30
Salicylic Acid Analogue (7f)COX-10.0057768
Salicylic Acid Analogue (7f)COX-24.38
1,4-Benzoxazine Derivative (3f)COX-1134.4235.8
1,4-Benzoxazine Derivative (3f)COX-20.57

This table presents IC50 values for various COX inhibitors to provide context for the potential activity of salicylate derivatives. Data sourced from multiple studies. nih.govrsc.orgresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Studies have shown that various salicylic acid derivatives can act as cholinesterase inhibitors. Notably, among hydroxybenzoic acid isomers, salicylic acid (2-hydroxybenzoic acid) demonstrated the most potent AChE inhibitory activity. nih.gov

The structure of this compound contains features found in other known cholinesterase inhibitors. The benzyl (B1604629) moiety is a common scaffold in this class of compounds. nih.govresearchgate.net Furthermore, other molecules containing a 4-bromophenyl group have also been reported to possess AChE inhibitory activity. nih.gov This suggests that the combination of a salicylate core with a 4-bromobenzyl group in this compound could result in significant interactions with the active site of cholinesterase enzymes. The inhibitory potential would likely be influenced by how the molecule orients itself within the enzyme's active site gorge, potentially interacting with both the catalytic and peripheral anionic sites.

Other Relevant Enzyme Targets and Kinetic Analysis

The salicylate scaffold has been identified as a "privileged structure" capable of interacting with a range of biological targets beyond cyclooxygenases and cholinesterases. Recent studies have demonstrated that salicylate derivatives can act as effective inhibitors of metalloenzymes. rsc.orgrsc.org These include enzymes such as matrix metalloproteinases (MMPs), glyoxalase I, and influenza endonuclease, where the salicylate moiety can coordinate with metal ions (e.g., Zn²⁺, Mn²⁺) in the enzyme's active site. rsc.orgrsc.org Other reported targets for salicylates include catalases, peroxidases, and lipoxygenases. nih.govnih.gov

To understand the precise mechanism of inhibition for any enzyme target, a detailed kinetic analysis is essential. nih.gov Such studies determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). khanacademy.orgembrapa.br This is typically achieved by measuring initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots or non-linear regression fitting to the Michaelis-Menten equation. khanacademy.orgmdpi.com A kinetic analysis for this compound would be necessary to elucidate its specific mechanism of action against any identified enzyme target.

Cytotoxicity Studies in Cell Lines (In Vitro, Mechanistic Focus)

Assessment of Antiproliferative Activity against Various Cancer Cell Lines

The effect of salicylates on cancer cell proliferation is complex and highly dependent on the specific derivative and the cancer cell line being studied. Salicylate, the primary metabolite of aspirin, has been shown to reduce the viability and proliferation of several cancer cell lines, including the colorectal cancer lines HCT116 and SW480, and the metastatic breast cancer line MDA-MB-231. nih.govmdpi.com The mechanism often involves the promotion of cell cycle arrest rather than the induction of apoptosis. nih.gov

In contrast, a study on benzyl salicylate—a close structural analogue of this compound—demonstrated estrogenic activity in the oestrogen-responsive MCF7 human breast cancer cell line. nih.gov In that study, benzyl salicylate was found to increase the proliferation of MCF7 cells, an effect that could be blocked by an anti-oestrogen, suggesting a mechanism mediated by the oestrogen receptor (ER). nih.gov

This highlights a critical point for this compound: its effect could be dichotomous. The presence of the 4-bromo substituent on the benzyl ring may alter the estrogenic activity seen with benzyl salicylate, potentially enhancing or reducing it. Therefore, its antiproliferative profile is expected to be highly cell-line specific, possibly inhibiting growth in ER-negative lines like MDA-MB-231 while potentially stimulating growth in ER-positive lines like MCF7.

CompoundCell LineCancer TypeConcentrationEffect
SalicylateHCT116ColorectalIC50 = 5.23 mMDose-dependent decrease in cell viability. mdpi.com
SalicylateMDA-MB-231Breast (ER-)5-20 mM>90% reduction in cell viability after 10 days. nih.gov
SalicylateSW480Colorectal<0.5 mMAltered EGF internalization. nih.gov
Benzyl SalicylateMCF7Breast (ER+)100 µMIncreased cell proliferation over 35 days. nih.gov

This table summarizes the reported in vitro effects of salicylate and benzyl salicylate on various cancer cell lines.

Elucidation of Mechanistic Pathways of Cell Death Induction (e.g., Apoptosis, Necrosis)

Detailed experimental studies elucidating the specific mechanistic pathways of cell death induced by this compound are not extensively available in the current body of scientific literature. Generally, the induction of cell death in cancer cells by therapeutic agents can occur through several distinct pathways, most notably apoptosis and necrosis.

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. It is characterized by specific morphological changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. nih.govnih.gov This process is mediated by a family of cysteine proteases called caspases. nih.gov The activation of these caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. nih.gov

Necrosis, in contrast, is typically considered a passive, uncontrolled form of cell death resulting from acute cellular injury. nih.gov It is often characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response. nih.gov However, recent research has identified a regulated form of necrosis, termed necroptosis, which is dependent on the activity of specific signaling proteins.

While the precise mechanism for this compound has not been detailed, related brominated compounds have been investigated for their anticancer properties. For instance, studies on other novel brominated synthetic compounds have demonstrated the induction of apoptosis in cancer cell lines. nih.govmdpi.com These studies often involve assays to detect key apoptotic markers, such as the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface. nih.gov Without specific research on this compound, it is not possible to definitively state its mechanism of action.

In Vitro Selectivity Towards Cancer Cells Versus Normal Cells

The in vitro selectivity of a potential anticancer compound, its ability to preferentially target cancer cells while sparing normal, healthy cells, is a critical determinant of its therapeutic potential. mdpi.com There is currently a lack of specific published data evaluating the in vitro selectivity of this compound towards cancer cells versus normal cells.

To determine selectivity, researchers typically perform cytotoxicity assays, such as the MTT assay, on a panel of both cancerous and non-cancerous cell lines. openmedicinalchemistryjournal.com The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cell population, is calculated for each cell line. A compound is considered to have favorable selectivity if it exhibits a significantly lower IC50 value for cancer cells compared to normal cells.

For example, research on other novel compounds, such as certain N-alkyl-nitroimidazoles, has shown considerable selectivity towards tumor cell lines when compared to normal Vero kidney cells. openmedicinalchemistryjournal.com Similarly, studies on bromotyrosines from marine sponges have investigated their therapeutic window by comparing their anti-tumor activity against their effects on normal tissue cells like fibroblasts and endothelial cells. mdpi.com

The table below illustrates a hypothetical data set for a compound exhibiting favorable selectivity, for illustrative purposes, as no specific data for this compound is available.

Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15
A549Lung Carcinoma25
HDFHuman Dermal Fibroblasts (Normal)> 100
PBMCPeripheral Blood Mononuclear Cells (Normal)> 100

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further research, including comprehensive in vitro screening against a diverse panel of cancer and normal cell lines, is necessary to determine the selectivity profile of this compound and to ascertain its potential as a selective anticancer agent.

Applications of 4 Bromophenyl Methyl 2 Hydroxybenzoate in Materials Science and Technology

Incorporation into Polymer Matrices for Enhanced Material Performance

The integration of additives into polymer matrices is a fundamental strategy for enhancing their performance and durability. Based on its constituent parts, (4-Bromophenyl)methyl 2-hydroxybenzoate is a strong candidate for improving the longevity of polymeric materials, particularly in environments with exposure to ultraviolet (UV) radiation and elevated temperatures.

Salicylate (B1505791) esters are a well-established class of UV absorbers. The 2-hydroxybenzoate portion of the this compound molecule is structurally analogous to compounds like phenyl salicylate and benzyl (B1604629) salicylate, which are known to protect materials from photodegradation. These molecules function by absorbing harmful UV radiation and dissipating it as thermal energy through a reversible intramolecular proton transfer mechanism. This process, known as the excited-state intramolecular proton transfer (ESIPT) cycle, is highly efficient and photochemically stable, allowing the molecule to undergo numerous cycles without significant degradation.

The incorporation of this compound into polymers is anticipated to provide substantial protection against UV light, thereby preventing the photo-oxidative degradation that leads to discoloration, loss of mechanical strength, and embrittlement of the polymer. A study on polylactic acid-cellulose acetate (B1210297) films demonstrated that the addition of phenyl salicylate resulted in complete absorption in the UV-C and UV-B regions, and over 95% absorption in the UV-A range. amanote.com Given the structural similarities, this compound is expected to exhibit a comparable UV absorption profile.

Table 1: Predicted UV Absorption Characteristics of this compound in a Polymer Matrix

UV RegionWavelength RangePredicted Absorption Efficiency
UV-A315–400 nmHigh
UV-B280–315 nmVery High
UV-C100–280 nmVery High

This table is predictive and based on the known performance of analogous salicylate esters.

The presence of a bromine atom on the phenyl ring is a key feature of this compound that suggests a role in enhancing the thermal stability of polymers. Brominated aromatic compounds are widely used as flame retardants and thermal stabilizers. sigmaaldrich.com Their mechanism of action in a fire, for instance, involves the release of hydrogen bromide (HBr) at elevated temperatures. HBr can interrupt the radical chain reactions of combustion in the gas phase, thus inhibiting the spread of flames.

Furthermore, the synergistic effect of the salicylate group's UV-absorbing capability and the bromine atom's radical scavenging potential could lead to enhanced photostability. The salicylate moiety would provide the primary defense against UV-induced bond cleavage, while the brominated portion could quench any free radicals that may still form, thus providing a dual-action stabilization mechanism.

Development of Liquid Crystalline Phases Based on this compound Derivatives

The molecular shape of this compound, characterized by its rigid aromatic core and ester linkage, makes it a suitable building block for the synthesis of liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to modern display technologies.

To induce liquid crystalline behavior, or mesomorphism, molecules typically require a rigid, elongated structure (calamitic) or a disc-like shape (discotic). This compound can be chemically modified to create such structures. A common strategy is to attach long alkyl or alkoxy chains to the aromatic rings.

For instance, the phenolic hydroxyl group of the salicylate unit could be etherified with a long alkyl chain (e.g., CnH2n+1O-). This would result in a molecule with a rigid core and a flexible tail, a classic design for a calamitic liquid crystal. The synthesis would likely involve the reaction of this compound with an appropriate alkyl halide in the presence of a base.

A general synthetic scheme is presented below:

Scheme 1: Hypothetical Synthesis of a Liquid Crystal Derivative

this compound + R-X (Alkyl Halide) --(Base)--> (4-Bromophenyl)methyl 2-(alkoxy)benzoate

The liquid crystalline properties of such derivatives would be highly dependent on the length of the attached alkyl chain. Generally, as the chain length increases, the melting point of the solid to the liquid crystal phase (mesophase) decreases, and the stability of the mesophase increases. At shorter chain lengths, a nematic phase, where the molecules have long-range orientational order but no positional order, would be expected. As the chain length increases further, more ordered smectic phases, characterized by layered structures, may appear.

The presence of the lateral bromine atom is also expected to significantly influence the mesomorphic behavior. The bulky bromine atom can increase the width of the molecule, which may disrupt the packing efficiency and lower the melting and clearing (liquid crystal to isotropic liquid) temperatures. Studies on analogous brominated chalconyl ester derivatives have shown that the lateral bromo substitution can modulate the thermal stability and the temperature range of the mesophase. uni.lu

The characterization of these potential liquid crystalline phases would involve techniques such as polarized optical microscopy (POM) to identify the characteristic textures of different mesophases, and differential scanning calorimetry (DSC) to determine the temperatures and enthalpies of the phase transitions.

Table 2: Predicted Phase Transitions for a Homologous Series of (4-Bromophenyl)methyl 2-(n-alkoxy)benzoates

Alkyl Chain Length (n)Predicted Mesophase(s)Predicted Transition Temperature Trend
1-4Crystalline-
5-10NematicDecreasing melting point, stable nematic range
>10Nematic, Smectic AEmergence of smectic phases, complex behavior

This table is predictive and based on general trends observed in homologous series of calamitic liquid crystals.

Advanced Functional Materials Incorporating this compound

Beyond stabilization and liquid crystals, the distinct functionalities within this compound could be leveraged in the design of more complex functional materials. The combination of a UV-absorbing salicylate and a high-atomic-number bromine atom opens up possibilities for materials with tailored optical and protective properties.

For example, the high electron density of the bromine atom can contribute to a higher refractive index. Polymers doped with this compound could therefore be used in optical applications such as anti-reflective coatings or as materials for lenses and optical fibers, where precise control over the refractive index is crucial.

Furthermore, the inherent flame-retardant properties imparted by the brominated phenyl group could be combined with the UV-protective nature of the salicylate to create multifunctional coatings for outdoor applications. Such a coating could simultaneously protect the underlying material from sun damage and reduce its flammability, making it suitable for use in construction, aerospace, and outdoor electronics.

The development of such advanced materials would likely involve the synthesis of copolymers where a monomer derivative of this compound is incorporated directly into the polymer backbone. This would ensure the permanent integration of its functional properties and prevent issues such as leaching that can occur with simple additives.

Potential in Photochromic or Thermochromic Applications

Photochromic and thermochromic materials, which undergo reversible color changes upon exposure to light or heat, respectively, are crucial for applications such as smart windows, data storage, and sensors. An extensive review of scientific databases and research literature reveals a lack of studies specifically investigating the photochromic or thermochromic properties of this compound. While research exists on related structures, such as certain Schiff bases incorporating bromophenyl and salicylate moieties, no direct experimental or theoretical data is available to suggest or confirm photochromic or thermochromic behavior in this compound itself. Therefore, its potential in these specific applications remains unexplored and is not documented in current scientific literature.

Exploration of Optical and Electronic Properties (e.g., Non-Linear Optics)

The optical and electronic properties of materials are fundamental to their use in a wide array of technologies, from telecommunications to computing. Non-linear optics (NLO), in particular, is a field with applications in frequency conversion, optical switching, and high-resolution imaging.

Similarly, the investigation into the non-linear optical (NLO) properties of this compound has not been reported in the accessible scientific literature. The molecular structure, featuring aromatic rings and polar functional groups, might suggest the theoretical possibility of NLO behavior. However, without experimental data from techniques such as Z-scan or second-harmonic generation measurements, or computational analysis of its hyperpolarizability, any discussion of its NLO potential would be purely speculative. As such, there are no detailed research findings to present on the exploration of its optical and electronic properties.

Analytical Chemistry Research for Detection and Quantification of 4 Bromophenyl Methyl 2 Hydroxybenzoate

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are paramount for separating (4-Bromophenyl)methyl 2-hydroxybenzoate from complex mixtures and achieving precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the analysis of related aromatic and halogenated compounds.

A reverse-phase HPLC (RP-HPLC) method is a primary choice for the quantitative determination of this compound, similar to methods developed for other hydroxybenzoate esters (parabens). ijpsdronline.comresearchgate.netresearchgate.net Method development would involve optimizing the mobile phase composition, column type, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

A typical method would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as potassium phosphate), run in an isocratic elution mode. ijpsdronline.comresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits maximum absorbance, likely around 254 nm, which is effective for aromatic compounds containing a benzoate (B1203000) group. researchgate.net

Validation of the developed HPLC method is critical to ensure its reliability and would be performed according to ICH guidelines. ijpsdronline.com This process involves assessing specificity, linearity, precision, accuracy, and robustness.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

ParameterCondition / SpecificationTypical Reference
Column C18 (e.g., 250mm × 4.6mm, 5µm) ijpsdronline.com
Mobile Phase Methanol:Water (pH adjusted) (e.g., 45:55 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 254 nm researchgate.net
Linearity Range e.g., 10-120 µg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 ijpsdronline.comresearchgate.net
Precision (RSD%) < 2% researchgate.net
Accuracy (Recovery %) 98-102% researchgate.net

For trace-level analysis, particularly in complex environmental matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. chromatographyonline.com This technique offers high sensitivity and unparalleled selectivity, which is crucial for identifying halogenated organic compounds. restek.comacs.org The analysis of this compound would likely require a derivatization step to increase its volatility for GC analysis, though direct analysis may be possible.

The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio (m/z) and its specific fragmentation pattern. acs.org Operating in selected ion monitoring (SIM) mode enhances sensitivity significantly, allowing for the detection of the compound at parts-per-billion (ppb) or even lower concentrations. nih.gov This is achieved by monitoring specific ions characteristic of the analyte, such as the molecular ion and key fragments.

Table 2: Predicted Key Mass Fragments for GC-MS Analysis of this compound

Fragment DescriptionPredicted m/zNotes
Molecular Ion [M]+306/308Shows characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). uni.lu
Bromobenzyl Cation [C₇H₆Br]+169/171Loss of the hydroxybenzoate group.
Hydroxybenzoyl Cation [C₇H₅O₂]+121Loss of the bromobenzyl group.
Phenyl Cation [C₆H₅]+77Common fragment from benzene (B151609) ring structures.

Spectrophotometric Methods for Detection and Concentration Determination

Spectrophotometric methods offer simpler, more rapid, and cost-effective alternatives for the quantification of this compound, particularly when extensive separation is not required.

UV-Visible spectrophotometry can be used for the determination of this compound due to the presence of the salicylate (B1505791) chromophore. The aromatic ring system exhibits strong absorption in the UV region. mdpi.com A common method for determining salicylates involves forming a colored chelate complex with ferric (Fe³⁺) ions, which can be measured in the visible spectrum. nih.gov This reaction produces a distinct purple complex, allowing for quantification even in some mixtures. nih.gov

Another approach involves a diazotization coupling reaction, where the salicylate couples with a diazotized reagent (like para-amino benzoic acid) in an alkaline medium to form a brightly colored azo dye, which can be measured spectrophotometrically. jchps.comresearchgate.netmedcraveonline.com This type of colorimetric method is often simple, rapid, and sensitive. medcraveonline.com

Table 3: Typical Parameters for Spectrophotometric Determination of Salicylates

ParameterValue (Based on Azo-Coupling Method)Reference
Wavelength of Max. Absorbance (λmax) 452 nm jchps.commedcraveonline.com
Linearity Range (Beer's Law) 2-30 µg/mL researchgate.netmedcraveonline.com
Molar Absorptivity (ε) 8.50 x 10³ L mol⁻¹ cm⁻¹ researchgate.netmedcraveonline.com
Limit of Detection Dependent on specific method, often in the low µg/mL range. nih.gov

Fluorescence spectrophotometry is an inherently more sensitive technique than absorption spectroscopy because it measures emitted light against a dark background. youtube.com Compounds with aromatic rings, like this compound, are often fluorescent. uci.edu The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength.

The sensitivity of fluorescence spectroscopy can be several orders of magnitude greater than that of UV-Vis spectrophotometry. youtube.com Method development would focus on identifying the optimal excitation and emission wavelengths to maximize the signal and minimize interference. While the presence of a heavy atom like bromine can sometimes quench fluorescence, it can also be leveraged in certain analytical techniques. acs.org The high sensitivity of fluorescence makes it suitable for trace-level detection where other methods may not suffice. nih.gov

Development of Sample Preparation Techniques for Diverse Non-Biological Matrices

Effective sample preparation is a critical step for the accurate analysis of this compound in diverse non-biological matrices such as soil, sediment, or water. The goal is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. nih.gov

For solid matrices like soil or sediment, common extraction techniques for brominated compounds include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). mdpi.com Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for aqueous samples. mdpi.comresearchgate.net SPE, in particular, is effective for cleaning up extracts and concentrating the analyte from large volumes of water. nih.gov A cleanup step, for instance using Florisil, may be necessary to remove co-extracted interfering compounds before instrumental analysis. nih.gov

Table 4: Comparison of Sample Preparation Techniques for this compound in a Soil Matrix

TechniquePrincipleAdvantagesDisadvantagesReference
Soxhlet Extraction Continuous solid-liquid extraction with a distilled solvent.Exhaustive extraction; well-established.Time-consuming; large solvent volume required. nih.gov
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.Faster than Soxhlet; reduced solvent consumption.Incomplete extraction possible; potential for analyte degradation. mdpi.comnih.gov
Solid-Phase Extraction (SPE) - for extract cleanup Analyte is partitioned between a solid sorbent and the liquid sample extract.High selectivity; efficient removal of interferences; can concentrate the analyte.Can be costly; method development may be required. nih.govmdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Involves solvent extraction followed by dispersive SPE cleanup.Fast and simple; low solvent use; high throughput.Matrix effects can still be a challenge. mdpi.com

Validation of Analytical Methods: Assessment of Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The validation of an analytical method is crucial to ensure the reliability and accuracy of results. This process involves a series of experiments to assess key parameters, providing a high degree of confidence that the method is suitable for its intended purpose. For the compound this compound, a comprehensive validation would encompass the evaluation of accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

In the absence of specific research, this section will outline the theoretical framework and the necessary experimental design for the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), for this compound.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed using a recovery study, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated.

Table 1: Hypothetical Accuracy Data for this compound Analysis by HPLC

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.998.0
10.010.1101.0
20.019.798.5

Note: This table is illustrative and not based on experimental data.

Precision

Precision is the measure of the agreement among a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 2: Hypothetical Precision Data for this compound Analysis by HPLC

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
5.0< 2.0%< 3.0%
10.0< 1.5%< 2.5%
20.0< 1.0%< 2.0%

Note: This table is illustrative and not based on experimental data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Hypothetical LOD and LOQ for this compound by HPLC

ParameterValue (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantitation (LOQ)0.15

Note: This table is illustrative and not based on experimental data.

Further research is required to develop and validate a specific and reliable analytical method for the determination of this compound. Such studies would need to establish and report on the accuracy, precision, LOD, and LOQ to ensure the method's suitability for quality control and research applications.

Future Research Directions and Emerging Opportunities for 4 Bromophenyl Methyl 2 Hydroxybenzoate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For (4-Bromophenyl)methyl 2-hydroxybenzoate, future research will likely focus on moving beyond traditional esterification methods to embrace more sustainable practices. While classical approaches like Fischer esterification are viable, they often require harsh conditions and long reaction times.

Emerging opportunities lie in the adoption of green chemistry principles. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. frontiersin.org Furthermore, the development of metal-free catalytic systems for the esterification of salicylic (B10762653) acid with (4-bromophenyl)methanol could offer a more sustainable route, minimizing toxic metal waste. frontiersin.org Investigating enzymatic catalysis presents another promising avenue, offering high selectivity under mild conditions.

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic MethodPotential AdvantagesKey Research Focus
Conventional Fischer EsterificationWell-established, simple reagentsOptimization of catalysts and reaction conditions to improve yield and reduce energy consumption.
Microwave-Assisted SynthesisRapid reaction times, increased yields, lower energy usage. frontiersin.orgSolvent screening and development of specific microwave-transparent catalysts.
Enzymatic Catalysis (e.g., Lipase)High selectivity, mild reaction conditions, environmentally friendly.Identifying robust enzymes, optimizing immobilization techniques, and exploring non-aqueous solvent systems.
Metal-Free Coupling ReactionsAvoidance of toxic heavy metal catalysts and contaminants. frontiersin.orgDesign of novel organocatalysts for direct esterification.

Deeper Mechanistic Understanding of In Vitro Biological Interactions

The structural components of this compound suggest potential biological activity. The salicylate (B1505791) core is a well-known pharmacophore, famously found in aspirin (B1665792) and methyl salicylate, and is associated with anti-inflammatory properties. nih.gov The bromophenyl moiety is present in numerous bioactive compounds and can influence properties like metabolic stability and binding affinity.

Future research should prioritize a systematic in vitro evaluation to elucidate the compound's biological profile. This would involve screening against a panel of enzymes and receptors. For instance, cyclooxygenase (COX-1 and COX-2) inhibition assays would be critical to determine its anti-inflammatory potential. Its antimicrobial and antifungal activity could be assessed against a range of pathogens. mdpi.com A deeper mechanistic understanding could be gained by studying its interactions with specific cellular targets using techniques like surface plasmon resonance or isothermal titration calorimetry.

Table 2: Proposed In Vitro Assays for Biological Characterization
Potential Biological ActivitySuggested In Vitro AssayScientific Rationale
Anti-inflammatoryCOX-1/COX-2 Enzyme Inhibition AssayTo investigate the mechanism of action based on the salicylate moiety.
AntimicrobialMinimum Inhibitory Concentration (MIC) against bacterial and fungal strains. mdpi.comTo explore its potential as an anti-infective agent, leveraging the halogenated phenyl group.
AntioxidantDPPH and ABTS radical scavenging assays. mdpi.comTo assess its ability to neutralize free radicals, a common feature of phenolic compounds.
AnticancerCell viability assays (e.g., MTT) on various cancer cell lines.To screen for cytotoxic effects, as many halogenated compounds exhibit anticancer properties.

Rational Design and Development of Advanced Materials with Tunable Properties

The molecular architecture of this compound makes it an intriguing building block for materials science. The presence of a bromine atom is particularly advantageous, as it serves as a handle for further chemical modification through reactions like Suzuki or Sonogashira cross-coupling. This allows for the synthesis of polymers, oligomers, or dendrimers with tailored electronic and photophysical properties.

The rigid aromatic rings and the potential for intermolecular interactions suggest that this compound could be a precursor for liquid crystals or organic semiconductors. The study of related brominated aromatic esters has shown that they can exhibit interesting solid-state properties and polymorphism. rsc.org Future work could focus on synthesizing derivatives where the bromine is replaced with other functional groups to fine-tune the material's properties, such as its conductivity, luminescence, or thermal stability.

Investigations into Supramolecular Chemistry and Self-Assembly Processes

Non-covalent interactions are fundamental to the development of complex, ordered structures. This compound possesses multiple functionalities capable of engaging in such interactions. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl and ester oxygens can act as acceptors. The bromine atom can participate in halogen bonding, a highly directional interaction increasingly utilized in crystal engineering. Additionally, the two aromatic rings can engage in π-π stacking.

These varied interactions create significant opportunities for designing self-assembling systems. Research could explore how the molecule behaves in different solvent systems to induce the formation of supramolecular structures like gels, nanofibers, or vesicles. By co-crystallizing it with other molecules, it may be possible to create novel crystalline materials with emergent properties, guided by the principles of halogen and hydrogen bonding.

Table 3: Potential Non-Covalent Interactions and Resulting Supramolecular Structures
Type of InteractionParticipating Functional Group(s)Potential Supramolecular Outcome
Hydrogen Bonding-OH (donor), C=O (acceptor)Formation of chains, sheets, or discrete molecular assemblies.
Halogen Bonding-Br (donor)Directional control in crystal packing, formation of co-crystals.
π-π StackingPhenyl and Benzene (B151609) RingsStabilization of layered structures, influence on electronic properties.
Dipole-Dipole InteractionsEster Group (C=O)Contribution to overall molecular packing and stability.

Integration with Artificial Intelligence and Machine Learning for Predictive Research and Compound Discovery

The intersection of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating scientific discovery. academypublishing.org.sg For this compound, AI and machine learning (ML) can be leveraged in several key areas. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing chemical databases to forecast the compound's biological activities and physicochemical properties before extensive lab work is undertaken. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (4-Bromophenyl)methyl 2-hydroxybenzoate with high purity?

  • The synthesis typically involves esterification between 4-bromobenzyl alcohol and 2-hydroxybenzoic acid derivatives. Key steps include:

  • Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    • Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted starting materials or hydrolysis products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy :

  • 1^1H NMR: Identify aromatic protons (δ 7.0–8.0 ppm), the methylene group (δ ~4.8 ppm for –CH2_2–), and the phenolic –OH (if present, δ ~10–12 ppm) .
  • 13^{13}C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and bromine-substituted carbons (δ ~120–130 ppm) .
    • Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (C14_{14}H11_{11}BrO3_3, exact mass 305.98917 Da) .
    • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) using SHELXTL or similar software .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical values) be resolved for this compound?

  • Refinement protocols : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors and occupancy rates .
  • Validation tools : Employ PLATON to check for missed symmetry or disorder in the crystal lattice .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate) to identify systematic errors .

Q. What experimental strategies are recommended for investigating the biological activity of this compound?

  • In vitro assays :

  • Enzyme inhibition : Screen against COX-2 or lipoxygenase due to structural similarity to salicylate derivatives .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
    • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) and compare bioactivity .

Q. How can computational modeling aid in predicting the reactivity or pharmacokinetics of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for synthetic modifications .
  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What methodologies address challenges in scaling up the synthesis of this compound for preclinical studies?

  • Flow chemistry : Improve yield and reduce reaction time by optimizing continuous flow conditions .
  • Byproduct management : Implement inline IR spectroscopy to monitor intermediates and automate purification .

Data Contradiction and Troubleshooting

Q. How should researchers interpret discrepancies between experimental and computational NMR chemical shifts?

  • Solvent effects : Account for solvent polarity in computational models (e.g., using COSMO-RS) .
  • Dynamic effects : Consider temperature-dependent conformational changes (e.g., rotamer populations) using MD simulations .

Q. What steps are critical when resolving low crystallinity issues in X-ray diffraction studies?

  • Crystallization optimization : Screen solvents (e.g., DMSO/water) and use seed crystals to induce nucleation .
  • Cryoprotection : Soak crystals in glycerol-containing cryoprotectant to prevent ice formation during data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.